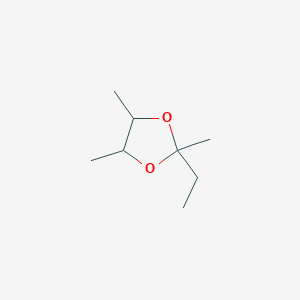
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C(8)H({16})O(_2). It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acid-catalyzed reaction of 2-ethyl-2,4,5-trimethyl-1,3-dioxane with an appropriate aldehyde or ketone. The reaction typically involves the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dioxolane ring is opened and substituted with different nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolanes with various functional groups.
科学研究应用
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
作用机制
The mechanism of action of 2-ethyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can participate in hydrogen bonding, dipole-dipole interactions, and can act as a nucleophile or electrophile in various chemical reactions. These interactions facilitate its role in catalysis, stabilization, and as a reactive intermediate in synthetic pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the ethyl and methyl substitutions.
2-Methyl-1,3-dioxolane: Contains a single methyl group, offering different reactivity and stability profiles.
2,2-Dimethyl-1,3-dioxolane: Features two methyl groups at the 2-position, affecting its steric and electronic properties.
Uniqueness
2-Ethyl-2,4,5-trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These properties enhance its stability and reactivity, making it more versatile in various chemical reactions compared to its simpler analogs.
属性
CAS 编号 |
4359-51-7 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-ethyl-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-5-8(4)9-6(2)7(3)10-8/h6-7H,5H2,1-4H3 |
InChI 键 |
ZRKDAOBWBAZESR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OC(C(O1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



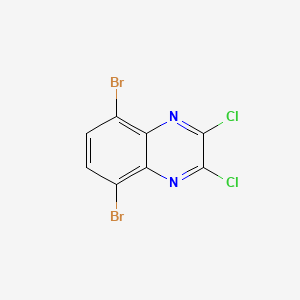
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
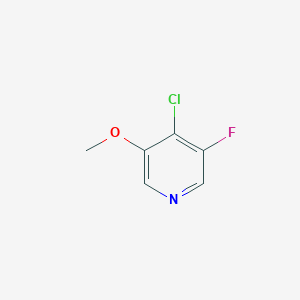
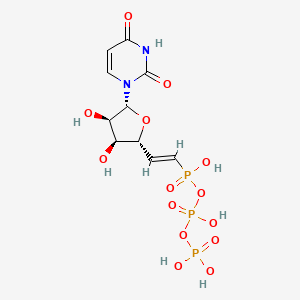
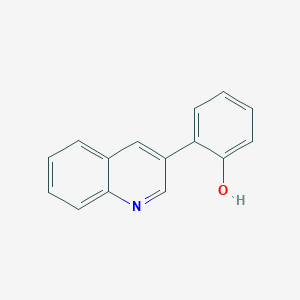
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
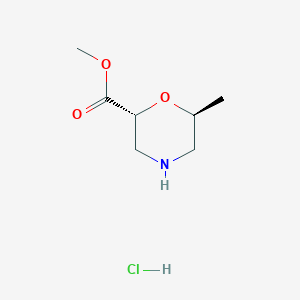
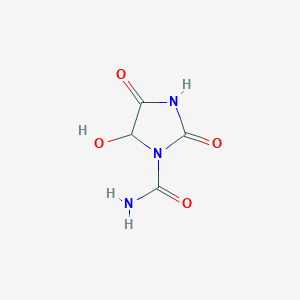
![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)

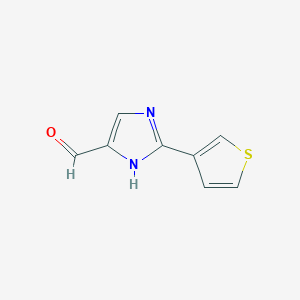
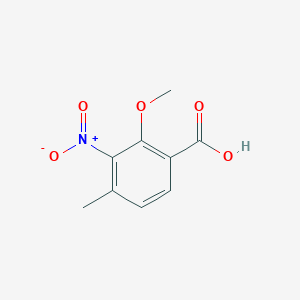
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
